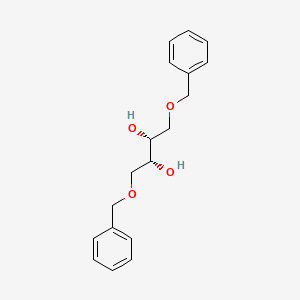

(+)-1,4-Di-O-benzyl-D-threitol

Overview

Description

(+)-1,4-Di-O-benzyl-D-threitol (DBT) is a chiral molecule that has been studied extensively in recent years due to its unique properties and potential applications in the field of chemistry. DBT is a naturally occurring compound found in some plants and animals, and has been used in a variety of laboratory experiments and research studies. DBT has been studied for its ability to act as a catalyst in a range of chemical reactions, and for its potential as a therapeutic agent in the treatment of a range of diseases.

Scientific Research Applications

Synthesis of Organic Compounds

- (+)-1,4-Di-O-benzyl-D-threitol serves as an intermediate in the synthesis of various organic compounds. It is used in the preparation of 1,4-di-O-alkyl threitols from tartaric acid, contributing to acetal formation, alkylation, and hydrolysis processes (Mash et al., 2003). Additionally, it is employed in the diastereoselective cyclopropanation of α,β-unsaturated ketals (Mash & Nelson, 1987) and for chromatographic resolution of diastereomeric α-hydroxycycloalkanone ketals (Mash & Hemperly, 1988).

Application in Biochemistry and Medicine

- In biochemistry, this compound is used for the synthesis of compounds like 1,2,3-tri-O-beta-lactosyl-D-threitol, which are useful in assessing the binding properties of D-galactopyranose to human and rabbit hepatocytes (Vaino, Depew, & Szarek, 1997). Its derivatives also aid in the asymmetric synthesis of axially chiral biaryls (Tuyet et al., 2000).

Biotechnological Production of D-threitol

- In biotechnology, this compound is used in the engineered production of D-threitol, a diastereoisomer of erythritol, using strains like Yarrowia lipolytica, demonstrating its importance in green chemistry, food, pharmaceuticals, and medicine (Chi et al., 2019).

Polymer Synthesis

- It is utilized in the synthesis of carbohydrate-based poly(butylene terephthalate) (PBT) copolyesters, contributing to the development of biodegradable and bio-based materials in green chemistry (Lavilla et al., 2014).

Catalytic and Synthetic Chemistry

- This compound is instrumental in catalytic and synthetic chemistry, contributing to mechanistic studies and the development of diastereoselective synthesis methods (Mash et al., 1990).

Properties

IUPAC Name |

(2R,3R)-1,4-bis(phenylmethoxy)butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVAVQDYJARRAU-QZTJIDSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H]([C@@H](COCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426474 | |

| Record name | (+)-1,4-Di-O-benzyl-D-threitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91604-41-0 | |

| Record name | (+)-1,4-Di-O-benzyl-D-threitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

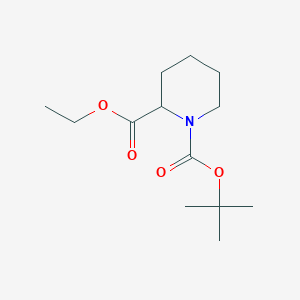

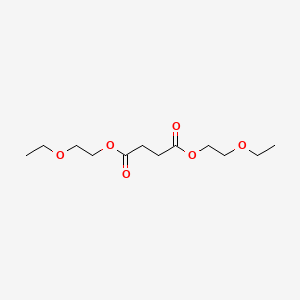

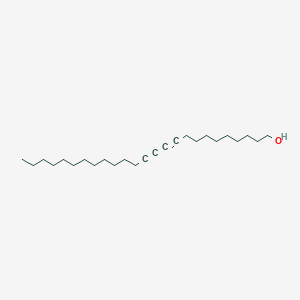

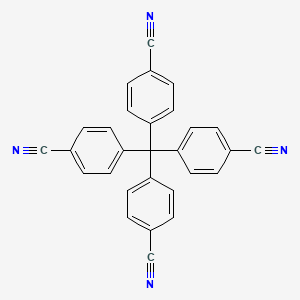

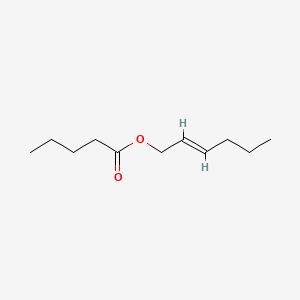

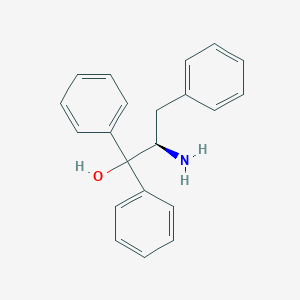

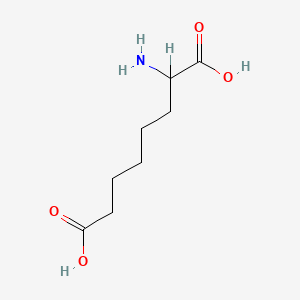

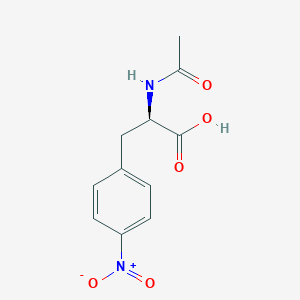

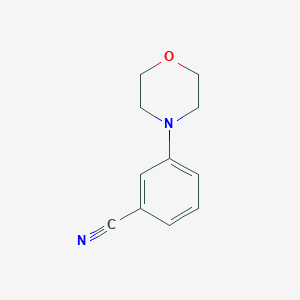

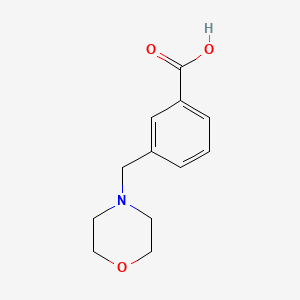

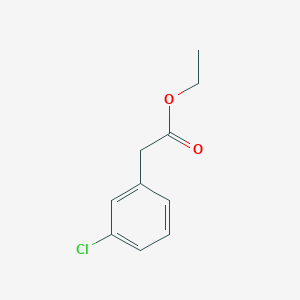

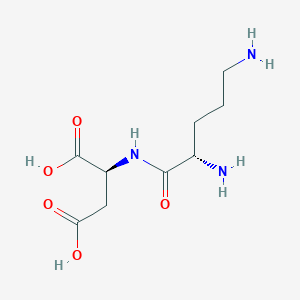

Feasible Synthetic Routes

Q1: What is the role of (+)-1,4-Di-O-benzyl-D-threitol in enantioselective synthesis?

A: this compound acts as a chiral auxiliary in enantioselective synthesis. It can be used to create chiral ketal protecting groups for ketones. This strategy is highlighted in the synthesis of (4S, 5S)-4,5-Dihydroxycyclopent-2-En-1-One Isopropylidine Ketal [] and the enantioselective preparation of (R)-(-)-muscone []. By reacting the ketone with this compound, a diastereomeric mixture of ketals can form, which may be separable by chromatography. After subsequent synthetic steps, the chiral auxiliary can be removed, yielding an enantioenriched product.

Q2: Can you provide an example of how this compound facilitates the separation of diastereomers?

A: Certainly. In the synthesis of (4S, 5S)-4,5-Dihydroxycyclopent-2-En-1-One Isopropylidine Ketal [], the researchers reacted 4-bromo-2-cyclopenten-1-one with this compound to form a ketal. This reaction yielded a diastereomeric mixture of diols. The researchers were then able to separate these diastereomers using chromatography, highlighting the utility of this compound in enantioselective synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.